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molecular formula C12H15NO2 B159130 Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate CAS No. 132734-41-9

Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate

Cat. No. B159130
M. Wt: 205.25 g/mol
InChI Key: LDYCAHXKKKWYHW-UHFFFAOYSA-N
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Patent
US07491718B2

Procedure details

The white solid from Example 128B (7.17 g, 24.61 mmol) was dissolved in benzene (250 ml) and methanol (62 ml). To the stirring solution was added 2 M trimethylsilyldiazomethane (12.3 ml) until the yellow color persisted for ten minutes. The reaction was then stirred at room temperature or 1 hour. To the solution was added acetic acid until the yellow color disappeared. The solvent was then removed. The crude material (7.52 g, 24.61 mmol) was dissolved in acetic acid (100 mL) and Pt2O (3.50 g, 15.4 mmol) was added shaken in a reactor pressurized with 60 psi of H2 at 25° C. for 80 hours, filtered, and concentrated. The concentrate was treated with dichloromethane (70 mL) and TFA (12 mL) and stirred for 3 hours. The organic layer was washed with NaOH (2×250 mL) and brine (200 mL), dried (MgSO4), filtered, and concentrated to provide the desired product. MS (ESI(+)) m/e 206+H)+; 1H NMR (300 MHz, DMSO-d6) δ 6.83 (d, 1H), 6.53 (d, 1H), 5.26 (bs, 2H), 3.78 (s, 3H), 2.62 (m, 2H), 2.57 (m, 2H), 1.64 (m, 4H).
Name
solid
Quantity
7.17 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
12.3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude material
Quantity
7.52 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
[Compound]
Name
Pt2O
Quantity
3.5 g
Type
reactant
Reaction Step Four
Quantity
62 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(OC([NH:8][C:9]1[CH:18]=[CH:17][C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:10]=1[C:19]([OH:21])=[O:20])=O)(C)(C)C.[CH3:22][Si](C=[N+]=[N-])(C)C>C1C=CC=CC=1.CO.C(O)(=O)C>[CH3:22][O:21][C:19]([C:10]1[C:11]2[CH2:12][CH2:13][CH2:14][CH2:15][C:16]=2[CH:17]=[CH:18][C:9]=1[NH2:8])=[O:20]

Inputs

Step One
Name
solid
Quantity
7.17 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1=C(C2=CC=CC=C2C=C1)C(=O)O
Name
Quantity
250 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
12.3 mL
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]
Step Three
Name
crude material
Quantity
7.52 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Pt2O
Quantity
3.5 g
Type
reactant
Smiles
Step Five
Name
Quantity
62 mL
Type
solvent
Smiles
CO
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was then stirred at room temperature or 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
persisted for ten minutes
CUSTOM
Type
CUSTOM
Details
The solvent was then removed
STIRRING
Type
STIRRING
Details
shaken in a reactor
WAIT
Type
WAIT
Details
pressurized with 60 psi of H2 at 25° C. for 80 hours
Duration
80 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The concentrate was treated with dichloromethane (70 mL) and TFA (12 mL)
STIRRING
Type
STIRRING
Details
stirred for 3 hours
Duration
3 h
WASH
Type
WASH
Details
The organic layer was washed with NaOH (2×250 mL) and brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(=O)C1=C(C=CC=2CCCCC12)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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